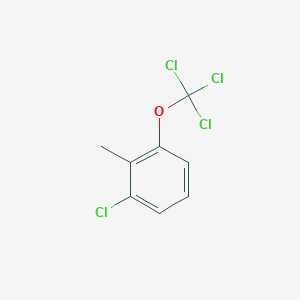

1-Chloro-2-methyl-3-(trichloromethoxy)benzene

Vue d'ensemble

Description

It was first introduced in the market in the 1960s and has since been used to control a broad range of weeds in various crops including soybeans, cotton, and corn.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-methyl-3-(trichloromethoxy)benzene typically involves the chlorination of 2-methyl-3-(trichloromethoxy)benzene. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or thionyl chloride under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-Chloro-2-methyl-3-(trichloromethoxy)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various oxidation products.

Reduction Reactions: Reduction can lead to the formation of dechlorinated products.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide and potassium hydroxide.

Oxidation: Reagents such as potassium permanganate and hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed

Substitution: Products include various substituted benzene derivatives.

Oxidation: Oxidation products include carboxylic acids and aldehydes.

Reduction: Reduction products include dechlorinated benzene derivatives.

Applications De Recherche Scientifique

1-Chloro-2-methyl-3-(trichloromethoxy)benzene has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on plant physiology and its role as a herbicide.

Medicine: Investigated for potential therapeutic applications and toxicological studies.

Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.

Mécanisme D'action

The mechanism of action of 1-Chloro-2-methyl-3-(trichloromethoxy)benzene involves the inhibition of photosynthesis in plants. It targets the photosystem II complex, disrupting the electron transport chain and leading to the death of the plant. The compound binds to the D1 protein in the photosystem II complex, preventing the transfer of electrons and ultimately causing the collapse of the photosynthetic process.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-3-methyl-4-(trichloromethoxy)benzene

- 1-Chloro-4-methyl-2-(trichloromethoxy)benzene

- 1-Chloro-2-methyl-4-(trichloromethoxy)benzene

Uniqueness

1-Chloro-2-methyl-3-(trichloromethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its effectiveness as a herbicide and its specific mode of action make it a valuable compound in agricultural applications.

Activité Biologique

1-Chloro-2-methyl-3-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of chlorine and a trichloromethoxy group, which may influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for evaluating its safety and potential applications in various fields, including pharmacology and toxicology.

This compound can be synthesized through chlorination processes, typically involving 2-chlorotoluene. The chlorination reaction yields a compound with a molecular formula of and a molecular weight of approximately 263.9 g/mol. Its structure includes:

- Chlorine atoms : Contributing to its reactivity.

- Trichloromethoxy group : Enhancing lipophilicity, which may affect membrane permeability.

The biological activity of this compound is largely attributed to its ability to interact with nucleophiles and electrophiles due to the presence of reactive chlorine atoms. The mechanisms include:

- Nucleophilic Substitution Reactions : The chloro group can be replaced by nucleophiles such as hydroxide ions or amines.

- Oxidation and Reduction : The trichloromethoxy group can undergo oxidation to form carboxylic acids or reduction to yield simpler alkyl groups.

Biological Activity

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

Antimicrobial Activity

Studies have shown that halogenated compounds, including this one, possess antimicrobial properties. The mechanism involves disrupting microbial cell membranes or inhibiting key enzymes essential for microbial survival.

Cytotoxic Effects

Cytotoxicity assays reveal that this compound can induce apoptosis in certain cancer cell lines. The compound's ability to interact with DNA and proteins may lead to cell cycle arrest and programmed cell death.

Environmental Impact

Due to its chemical stability and persistence, this compound poses potential risks in environmental contexts. Studies on aquatic organisms indicate that it can accumulate in tissues, leading to toxic effects on fish and other wildlife.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth in E. coli at concentrations above 50 µg/mL. |

| Cytotoxicity | Induced apoptosis in HeLa cells with an IC50 value of 30 µM after 48 hours of exposure. |

| Environmental Toxicity | Accumulation in fish tissue led to observable behavioral changes at concentrations as low as 10 µg/L over a 30-day exposure period. |

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of halogenated compounds similar to this compound. These studies suggest that:

- Increasing halogen substitution enhances cytotoxicity.

- The presence of electron-withdrawing groups increases lipophilicity, improving bioavailability.

Propriétés

IUPAC Name |

1-chloro-2-methyl-3-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl4O/c1-5-6(9)3-2-4-7(5)13-8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUJSSKHODQZTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.